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molecular formula (CH3NH)2CO<br>C3H8N20<br>C3H8N2O B165225 1,3-Dimethylurea CAS No. 96-31-1

1,3-Dimethylurea

Cat. No. B165225
M. Wt: 88.11 g/mol
InChI Key: MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Patent
US04224442

Procedure details

To a cold suspension of 22 g. (0.25 m.) of sym-dimethylurea in dichloroethane was added dropwise with stirring a cold solution of 30 g. (0.3 m.) of phosgene in 90 ml. of dichloroethane. After the addition of the phosgene solution was complete, the reaction mixture was allowed to stir at room temperature for one hour and was then heated to 80° C. and purged with nitrogen for one hour. The reaction mixture was evaporated under reduced pressure and the residual gum was extracted twice with 350 ml. portions of either. The extracts were combined and evaporated to provide 25 g. of the carbamoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[C:7]([Cl:10])(Cl)=[O:8].C(Cl)(=O)N>ClC(Cl)C>[CH3:1][NH:2][C:3]([N:5]([CH3:6])[C:7]([Cl:10])=[O:8])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring a cold solution of 30 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a cold suspension of 22 g
STIRRING
Type
STIRRING
Details
to stir at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residual gum was extracted twice with 350 ml
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide 25 g

Outcomes

Product
Name
Type
Smiles
CNC(=O)N(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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